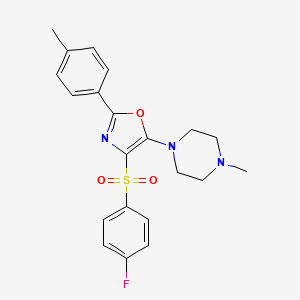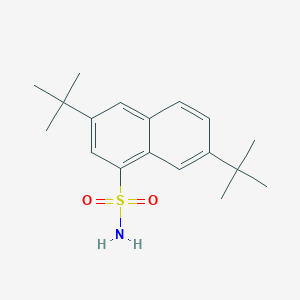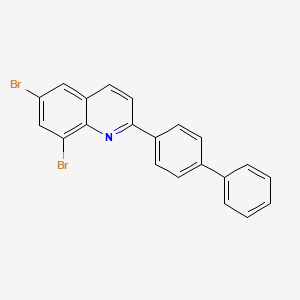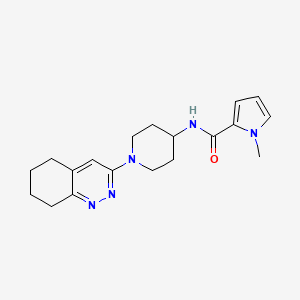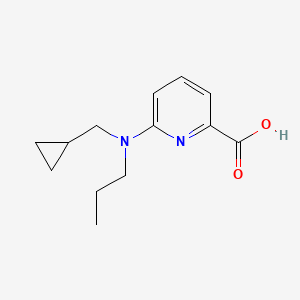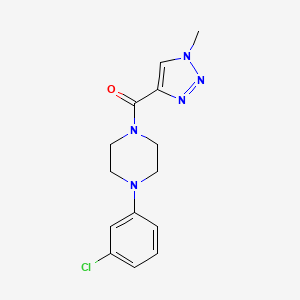
(4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Thin Layer Chromatography (TLC), which was performed using Whatman 250 µm Silica Gel GF Uniplates and visualized under UV light at 254 and 365 nm .
Aplicaciones Científicas De Investigación
Lurasidone and Triazoles in Psychiatric Disorders
Lurasidone is a novel benzisothiazole antipsychotic drug, exhibiting a distinct pharmacodynamic profile. Its efficacy and safety have been evaluated for the treatment of psychotic and major affective disorders. It has shown effectiveness in the short-term treatment of schizophrenia and acute bipolar depression. Lurasidone is well-tolerated, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics (Pompili et al., 2018).
Therapeutic Potential of Triazole Derivatives
Triazole derivatives have attracted significant attention due to their diverse biological activities. They have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, as well as activity against neglected diseases. The preparation of these derivatives has raised several issues including the need for more efficient preparations that consider green chemistry, energy saving, and sustainability. The search for new prototypes against resistant bacteria and neglected diseases is of great urgency (Ferreira et al., 2013).
Piperazine Derivatives and Therapeutic Applications
Piperazine derivatives have been recognized for their significant role in drug design due to their presence in various therapeutic drugs such as antipsychotics, antidepressants, and anticancer agents. Research on piperazine-based molecules has expanded to cover diverse activities, indicating the potential of the piperazine scaffold in drug discovery. Modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules, suggesting a wide scope for the development of novel drugs (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine analogues have demonstrated potent anti-mycobacterial activity, specifically against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, which could aid in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that piperazine, a structural motif found in this compound, is commonly found in various biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s plausible that this compound may interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containing the piperazine moiety are known to modulate the pharmacokinetic properties of drug substances . This suggests that this compound may interact with its targets in a way that enhances the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds , it’s likely that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Given the broad range of biological activities associated with piperazine-containing compounds , it’s plausible that this compound may have various molecular and cellular effects depending on its specific structure and functional groups.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, given the pharmacological importance of the piperazine ring . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-10-13(16-17-18)14(21)20-7-5-19(6-8-20)12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMLSDNBORXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)
![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)

![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)
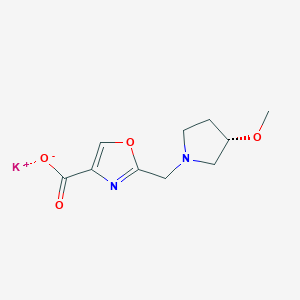
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
